molecular formula C6H10O B6213254 (1S)-cyclohex-2-en-1-ol CAS No. 6426-26-2

(1S)-cyclohex-2-en-1-ol

Cat. No.: B6213254
CAS No.: 6426-26-2
M. Wt: 98.14 g/mol
InChI Key: PQANGXXSEABURG-ZCFIWIBFSA-N
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Description

(1S)-cyclohex-2-en-1-ol (CAS 6426-26-2) is a chiral cyclic allylic alcohol of significant interest in advanced chemical synthesis and catalytic studies. This compound, with the molecular formula C6H10O and a molar mass of 98.14 g/mol, serves as a crucial precursor and model substrate in the development of selective oxidation processes . Its structuredefined stereocenter makes it particularly valuable for producing enantioselective compounds. Research demonstrates its primary application in selective allylic oxidation reactions to produce high-value oxygenated derivatives, which are key intermediates in the pharmaceutical, pesticide, spice, and polymer industries . The industrial importance of these reactions stems from the need for efficient pathways to convert low-cost raw materials like cyclohexene into value-added products such as cyclohex-2-en-1-ol and 2-cyclohexen-1-one (collectively known as KA oil) . These transformations are efficiently catalyzed by specialized metal-containing mesoporous materials, such as titanium-aluminosilicates, under mild conditions . The chiral nature of this compound provides a distinct advantage for investigations in asymmetric synthesis, where it acts as a building block for complex molecules and aids in studying stereoselective reaction mechanisms. This product is For Research Use Only. It is strictly intended for laboratory research purposes and is not classified as a drug, cosmetic, or for diagnostic use. It is not suitable for human consumption or any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6426-26-2

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(1S)-cyclohex-2-en-1-ol

InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2/t6-/m1/s1

InChI Key

PQANGXXSEABURG-ZCFIWIBFSA-N

Isomeric SMILES

C1CC=C[C@H](C1)O

Canonical SMILES

C1CC=CC(C1)O

Purity

95

Origin of Product

United States

Stereoselective Reactivity and Organic Transformations of 1s Cyclohex 2 En 1 Ol

Oxidation Pathways and Mechanisms

The oxidation of (1S)-cyclohex-2-en-1-ol is a pivotal transformation in organic synthesis, offering pathways to valuable chiral building blocks such as α,β-unsaturated ketones. The specific outcome of the oxidation is highly dependent on the reagents and conditions employed, which can be tailored to target either the alcohol functionality or the allylic C-H bonds.

Formation of Chiral Cyclohex-2-en-1-one Derivatives

The conversion of this compound to its corresponding ketone, (S)-cyclohex-2-en-1-one, requires the selective oxidation of the secondary alcohol without affecting the carbon-carbon double bond. This transformation is crucial for the synthesis of many natural products and pharmaceutical intermediates. orientjchem.org Reagents commonly used for this purpose are mild chromium-based oxidants.

Pyridinium chlorochromate (PCC) is a favored reagent for this conversion, effectively oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. Similarly, chromic anhydride (B1165640) in glacial acetic acid is also an effective system for oxidizing allylic alcohols to enones. doubtnut.comdoubtnut.com These methods are valued for their high yields and selectivity, preventing over-oxidation and preserving the integrity of the double bond. The reaction proceeds with retention of the stereocenter's configuration, yielding the chiral enone.

Table 1: Reagents for the Oxidation of this compound to (S)-Cyclohex-2-en-1-one

Reagent Description Selectivity
Pyridinium Chlorochromate (PCC) A mild oxidant that converts secondary alcohols to ketones. High selectivity for the alcohol over the alkene.
Chromic Anhydride (CrO₃) Used in various solvents, often acetic acid, for selective oxidation. Effective for converting allylic alcohols to enones. doubtnut.comdoubtnut.com

Allylic Oxidation Processes

Allylic oxidation involves the functionalization of a C-H bond on a carbon atom adjacent to a double bond. In the context of this compound, this can occur at the C4 position. Selenium dioxide (SeO₂) is the classic reagent for this transformation, often referred to as the Riley oxidation. adichemistry.comwikipedia.org

The mechanism of the Riley oxidation is a well-studied process that proceeds through two key pericyclic reactions. wikipedia.org First, an ene reaction occurs between the alkene and selenium dioxide, forming an allylic seleninic acid intermediate. This is followed by a nih.govnih.gov-sigmatropic rearrangement to yield an unstable selenium(II) ester, which upon hydrolysis liberates the allylic alcohol. adichemistry.comwikipedia.org When applied to 2-cyclohexen-1-ol (B1581600), this process can lead to further oxidation, potentially yielding products like 2-cyclohexene-1,4-dione (B3052769). nih.gov The regioselectivity of SeO₂ oxidation typically favors the most substituted end of the double bond. adichemistry.com

Heterogeneous Catalytic Oxidation on Metal Surfaces

Heterogeneous catalysis offers a more sustainable and reusable alternative to stoichiometric reagents for oxidation reactions. Various transition-metal catalysts, often supported on porous materials, have been developed for the selective oxidation of cyclohexene (B86901) and its derivatives. nih.gov

Studies on gold surfaces, specifically atomic oxygen adsorbed on Au(111), have provided molecular-level insights into the oxidation of 2-cyclohexen-1-ol. nih.gov In this system, the primary product is 2-cyclohexen-1-one (B156087), formed through the activation of the alcohol. nih.gov However, the allylic nature of the alcohol also leads to a higher degree of ring C-H activation compared to saturated cyclohexanol (B46403), resulting in secondary products such as 2-cyclohexene-1,4-dione and phenol. nih.gov

Other metal-based systems have also shown high efficacy. Nanostructured catalysts, such as those made from cobalt oxide (Co₃O₄) or ceria-samaria oxides (CeO₂-Sm₂O₃), are active in the allylic oxidation of cyclohexene to produce both 2-cyclohexen-1-ol and 2-cyclohexen-1-one. researchgate.netresearchgate.net Electrocatalytic methods using a polyaniline (PANI) modified Co₃O₄ catalyst have demonstrated exceptional selectivity for producing 2-cyclohexen-1-ol from cyclohexene, highlighting the tunability of these systems. sciopen.com

Table 2: Heterogeneous Catalysts for Cyclohexene/Cyclohexenol (B1201834) Oxidation

Catalyst System Substrate Major Products Key Findings
O/Au(111) 2-Cyclohexen-1-ol 2-Cyclohexen-1-one, 2-Cyclohexene-1,4-dione, Phenol The C=C bond enhances secondary ring C-H activation. nih.gov
Co/N:C and Cu/N:C Cyclohexene 2-Cyclohexen-1-one Supported metal oxide nanoparticles show high conversion and selectivity. nih.govd-nb.info
CeO₂–Sm₂O₃/SiO₂ Cyclohexene 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol High selectivity towards allylic oxidation products. researchgate.net

Stereoselective Reduction Reactions

Reduction to Saturated Chiral Cyclohexanols

The stereoselective reduction of the double bond in this compound yields saturated chiral cyclohexanols. The stereochemical outcome is governed by the directing influence of the pre-existing hydroxyl group at the C1 stereocenter. This group can coordinate to the metal center of a heterogeneous or homogeneous catalyst, directing the delivery of hydrogen from a specific face of the molecule.

This phenomenon, known as haptophilicity, is particularly relevant in catalytic hydrogenation. wikipedia.org When using catalysts like palladium on carbon (Pd/C) or Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆), the hydroxyl group directs hydrogenation to the syn-face of the molecule. For this compound, this would lead to the preferential formation of specific diastereomers of methylcyclohexanol. The choice of solvent can also influence the outcome; polar, hydrogen-bonding solvents can compete with the substrate's hydroxyl group for catalyst coordination, reducing the directing effect and altering the diastereomeric ratio of the products. wikipedia.org

Stereocontrolled Functional Group Interconversions

The hydroxyl group of this compound can be converted into a variety of other functional groups while preserving the original stereocenter. These transformations are fundamental in multistep syntheses.

Enzymatic catalysis provides a powerful tool for such interconversions. For instance, lipase-catalyzed enantioselective transesterification can be used to resolve racemic cyclohexenol or to convert an enantiopure alcohol into a chiral ester. researchgate.net This biocatalytic approach is prized for its high stereospecificity and mild reaction conditions.

Other standard organic transformations can also be applied. The alcohol can be converted into an ether via the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by an Sₙ2 reaction with an alkyl halide. Conversion to halides or sulfonates can also be achieved using standard reagents, providing activated intermediates for subsequent nucleophilic substitution reactions, all while retaining the crucial stereochemical information at the C1 position.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group (hydroxide ion, OH⁻), making direct nucleophilic substitution difficult. libretexts.org To facilitate these reactions, the hydroxyl group must first be converted into a better leaving group. A common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an alkyloxonium ion. libretexts.org The leaving group then becomes a neutral water molecule, which is much more stable. libretexts.orglibretexts.org

For secondary allylic alcohols like this compound, the substitution reaction often proceeds through an S(_N)1-type mechanism. This involves the formation of a resonance-stabilized allylic carbocation after the departure of the leaving group. libretexts.org The subsequent attack by a nucleophile can then occur at either end of the allylic system, though it typically happens at the carbon that originally bore the hydroxyl group.

Common reagents for these transformations include strong hydrogen halides (HBr, HCl) or systems like sodium bromide with sulfuric acid. libretexts.org Lewis acids such as zinc chloride can also be used to activate the hydroxyl group, particularly for reactions with weaker nucleophiles like chloride ions. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions
Reagent(s)Product TypeMechanism TypeNotes
HBr / H₂SO₄Allylic BromideS(_N)1-likeProtonation of the -OH group creates a good leaving group (H₂O). libretexts.org
SOCl₂ (Thionyl chloride)Allylic ChlorideS(_N)2Proceeds with inversion of configuration. libretexts.org
PBr₃ (Phosphorus tribromide)Allylic BromideS(_N)2Converts the -OH to an intermediate dibromophosphite (-OPBr₂), which is a good leaving group. libretexts.org

Derivatization for Further Synthetic Utility

The hydroxyl group of this compound can be readily derivatized to modify its reactivity or to protect it during transformations at other parts of the molecule. This derivatization is a cornerstone of its use as a chiral precursor in the synthesis of complex natural products. researchgate.net

Esterification, the reaction with a carboxylic acid or its derivative (like an acid anhydride or acyl chloride), converts the alcohol into an ester. This is often done for protection or to perform an enzyme-catalyzed kinetic resolution, where an enzyme selectively hydrolyzes the ester of one enantiomer, allowing for the separation of enantiomerically pure compounds. researchgate.net

Another common derivatization is the formation of ethers, such as silyl (B83357) ethers (e.g., TBDMS or TIPS ethers). These are frequently used as protecting groups due to their stability under a wide range of reaction conditions and their relative ease of removal.

Table 2: Common Derivatization Reactions of the Hydroxyl Group
Reagent(s)Derivative FormedPurpose
Acetic Anhydride, PyridineAcetate (B1210297) EsterProtection, Chiral Resolution researchgate.net
TBDMS-Cl, Imidazoletert-Butyldimethylsilyl (TBDMS) EtherProtection Group
Tosyl Chloride, PyridineTosylate EsterFormation of an excellent leaving group for substitution/elimination libretexts.org

Rearrangements and Isomerization Reactions

researchgate.netnih.gov-Proton Shift in Dienyl Alcohols

While the user prompt specified a nih.govmdpi.com-proton shift, the relevant and commonly observed transformation in related systems is a researchgate.netnih.gov-proton shift. In dienyl alcohols, this rearrangement can be catalyzed by a base under metal-free conditions. The reaction proceeds through a researchgate.netnih.gov-proton shift (also known as a tautomerization) to yield a γ,δ-unsaturated ketone as the exclusive product. researchgate.net This type of isomerization represents a redox-neutral and atom-economical transformation. researchgate.net

Biocatalytic Isomerization Processes

Biocatalysis offers a powerful method for the isomerization of allylic alcohols. These reactions are often highly selective and occur under mild conditions. Enzymes like linalool (B1675412) dehydratase isomerase (LinD) and those found in whole-cell systems such as Pseudomonas putida can catalyze the isomerization of allylic alcohols to their corresponding carbonyl compounds. acs.orgqub.ac.uk

This transformation is typically a redox isomerization, where the allylic alcohol is converted to a saturated ketone. nih.govresearchgate.net The process can be part of a multi-step pathway within the cell, potentially involving ene reductases and carbonyl reductases. qub.ac.uk This biocatalytic approach is valuable for its environmental compatibility and high selectivity.

Table 3: Examples of Isomerization Reactions
Reaction TypeCatalyst/ReagentProductKey Feature
researchgate.netnih.gov-Proton ShiftTBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene)γ,δ-Unsaturated KetoneMetal-free, atom-economical rearrangement. researchgate.net
Biocatalytic IsomerizationLinalool Dehydratase Isomerase (LinD)Saturated KetoneEnzyme-catalyzed redox-neutral process. acs.org
Biocatalytic IsomerizationPseudomonas putida whole cells4-Hydroxycyclohex-2-en-1-oneInvolves multiple enzymatic steps. qub.ac.uk
Transition Metal CatalysisGrubbs Reagent [Ru]Saturated KetoneRuthenium-catalyzed isomerization. nih.gov

Chemo-, Regio-, and Stereoselective Additions to the Double Bond

The double bond in this compound is susceptible to a variety of addition reactions. The stereochemical outcome of these additions is often controlled by the existing stereocenter and the directing effect of the allylic hydroxyl group.

Hydrogenation: The hydrogenation of the double bond can be directed by the hydroxyl group. In catalytic hydrogenation, the catalyst often coordinates to the hydroxyl group and delivers hydrogen to the same face of the double bond, a phenomenon known as directed hydrogenation. nih.gov Iridium-based catalysts, for example, have been shown to interact with the hydroxyl group, which controls the stereochemical outcome of the reaction. acs.org This results in the highly stereoselective formation of specific isomers of cyclohexanol.

Epoxidation: The epoxidation of allylic alcohols like cyclohexenol is a classic example of a diastereoselective reaction. When using reagents such as meta-chloroperoxybenzoic acid (m-CPBA), the hydroxyl group directs the epoxidation to occur syn (on the same side) to the -OH group. rsc.org This is due to the formation of a hydrogen bond between the alcohol and the peroxy acid in the transition state, which guides the delivery of the oxygen atom. Similarly, transition metal-catalyzed epoxidations using reagents like tert-butyl hydroperoxide (Bu(_t)OOH) are also influenced by the directing effect of the hydroxyl group. rsc.orgnih.gov

Table 4: Selective Addition Reactions to the Double Bond
ReactionReagent(s)ProductSelectivity
Directed HydrogenationH₂, Ir-N,P catalystCyclohexanol derivativeHigh diastereoselectivity, controlled by the -OH group. acs.org
Epoxidationm-CPBAsyn-Epoxy alcoholThe hydroxyl group directs the reagent to the syn-face of the double bond. rsc.org
EpoxidationTi(O(_i)Pr)₄, Bu(_t)OOHsyn-Epoxy alcoholHigh syn-diastereoselectivity due to metal coordination. nih.gov

Applications of 1s Cyclohex 2 En 1 Ol As a Chiral Building Block

Utility in Natural Product Total Synthesis

The inherent chirality of (1S)-cyclohex-2-en-1-ol makes it an attractive starting material in the synthesis of a variety of natural products, allowing for the efficient transfer of stereochemical information into the target molecule.

Precursors for Complex Biologically Active Molecules

This compound and its derivatives are key starting materials for the synthesis of several biologically active molecules, including certain alkaloids and other complex polycyclic compounds. The synthesis of natural products such as pancratistatin (B116903), a compound known for its anticancer properties, often involves the construction of a highly functionalized cyclohexane (B81311) ring. rawdatalibrary.netnih.gov Synthetic strategies toward pancratistatin have featured stereoselective methods to create a cyclohexane core with multiple contiguous stereocenters. rawdatalibrary.net While various chiral sources can be employed, the use of chiral cyclohexene (B86901) derivatives provides a direct route to establishing the necessary stereochemistry.

Similarly, the total synthesis of (+)-lycoricidine, another Amaryllidaceae alkaloid with significant biological activity, has been approached from various chiral precursors. psu.edu Synthetic routes often rely on building blocks that can establish the correct relative and absolute stereochemistry of the aminocyclitol core of the molecule. Chiral cyclohexene synthons are well-suited for this purpose, providing a scaffold upon which the remaining rings and functional groups can be elaborated. organicchemistrydata.org

Chiral Pool Intermediates for Cyclic Natural Products

This compound is a member of the "chiral pool," which comprises readily available, enantiomerically pure compounds from natural sources that are used as starting materials in synthesis. This approach avoids the need for de novo asymmetric synthesis or chiral resolution. This compound is particularly useful as an intermediate in the synthesis of cyclic natural products like conduritols and inositols, which are polyhydroxylated cyclohexane derivatives with a range of biological activities. nih.gov

For instance, syntheses of various conduritol isomers have been achieved using cyclohexenylsilane intermediates, which can be derived from chiral cyclohexene precursors. nih.gov The stereochemistry of the final product is controlled by the stereoselective dihydroxylation of the cyclohexene ring. This strategy highlights the utility of chiral cyclohexene building blocks in providing a stereochemically defined foundation for the synthesis of these complex cyclitols.

Construction of Advanced Organic Molecules

Beyond natural product synthesis, this compound is a valuable precursor for a range of advanced organic molecules, including those with applications in catalysis and medicinal chemistry.

Stereoselective Synthesis of Polysubstituted Cyclohexane Derivatives

The functional groups present in this compound allow for a variety of stereoselective transformations to generate highly substituted cyclohexane derivatives. The double bond can be subjected to reactions such as epoxidation, dihydroxylation, and addition reactions, with the existing stereocenter directing the stereochemical outcome of the transformation.

For example, the stereoselective epoxidation of cyclohexene derivatives can lead to the formation of epoxides with high diastereoselectivity. rsc.org These epoxides are versatile intermediates that can be opened by various nucleophiles to introduce new functional groups with controlled stereochemistry, leading to a range of polysubstituted cyclohexane products.

Synthesis of Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of chiral products. This compound can serve as a scaffold for the synthesis of such molecules. The chiral backbone of the cyclohexene ring can be incorporated into the structure of a ligand, which can then be used to create a chiral environment around a metal center in asymmetric catalysis.

Chiral phosphine (B1218219) ligands, for instance, are widely used in transition-metal-catalyzed asymmetric reactions such as hydrogenation. researchgate.netnih.govnih.gov The synthesis of these ligands often involves the attachment of phosphino (B1201336) groups to a chiral backbone. While many different chiral scaffolds are used, the principles of ligand design can be applied to derivatives of this compound to generate novel chiral ligands. researchgate.nettcichemicals.comnanoaxisllc.com

Precursors for Chiral Pharmaceutical Intermediates and Agrochemicals

The development of chiral drugs and agrochemicals is a major focus of modern chemical research, as often only one enantiomer of a molecule possesses the desired biological activity. nih.govnih.gov this compound is a potential starting material for the synthesis of chiral pharmaceutical intermediates due to its inherent chirality.

While many synthetic routes to the anti-influenza drug oseltamivir (B103847) (Tamiflu) start from shikimic acid, alternative syntheses from other chiral building blocks are of significant interest. nih.govresearchgate.netorganic-chemistry.orgyork.ac.uknih.gov The core structure of oseltamivir is a functionalized cyclohexene ring, making chiral cyclohexene derivatives attractive starting points for its synthesis.

In the field of agrochemicals, the demand for enantiomerically pure active ingredients is also growing. nih.govnih.gov Chiral building blocks are crucial for the efficient synthesis of these complex molecules. The structural motifs accessible from this compound could potentially be incorporated into novel chiral pesticides and herbicides.

Development of Optically Active Materials

The inherent chirality of this compound makes it a valuable starting material for the development of sophisticated, optically active materials. These materials are designed to interact with or influence other chiral molecules or polarized light in a specific manner, finding applications in fields such as enantioselective catalysis and advanced optics. The precise three-dimensional arrangement of atoms in this compound serves as a foundational chiral motif that can be transferred to larger, more complex systems like polymers and catalytic complexes.

Precursors for Chiral Polymers or Catalysts

This compound is a versatile precursor for the synthesis of both chiral polymers and chiral catalysts. Its utility stems from the presence of two key functional groups: a hydroxyl group and a carbon-carbon double bond. These sites allow for a variety of chemical modifications, enabling its incorporation into polymeric chains or its transformation into a ligand for a metal-based catalyst.

In the realm of chiral polymers , the double bond in the cyclohexene ring can potentially undergo polymerization through methods such as ring-opening metathesis polymerization (ROMP), although this is often challenging for six-membered rings due to lower ring strain. A more common approach involves the chemical modification of the hydroxyl group to introduce a polymerizable moiety. For instance, the hydroxyl group can be esterified with acrylic acid or a similar vinyl monomer, converting the chiral alcohol into a chiral monomer that can then be polymerized.

While direct polymerization of this compound is not widely documented, the analogous polymerization of a related chiral epoxide, cyclohexene oxide, provides a strong precedent for the creation of optically active polymers from a cyclohexanoid scaffold. The asymmetric alternating copolymerization of cyclohexene oxide with carbon dioxide, facilitated by chiral catalysts, yields optically active poly(cyclohexene carbonate). acs.orgresearchgate.netnih.govrsc.org This process demonstrates that a chiral cyclohexene-based monomer can be effectively polymerized to produce a polymer with a stereoregular structure and, consequently, optical activity.

The synthesis of chiral catalysts from this compound involves transforming the molecule into a ligand that can coordinate with a metal center. The resulting chiral metal complex can then be used to catalyze asymmetric reactions, where it preferentially generates one enantiomer of the product over the other. The hydroxyl group of this compound can be converted into other functional groups, such as amines or phosphines, which are common coordinating groups in catalysis. The chiral backbone of the cyclohexene ring helps to create a specific chiral environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.

Furthermore, the immobilization of such chiral catalysts on polymer supports is an area of significant interest. nih.govrsc.orgmdpi.comsemanticscholar.orgresearchgate.net This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability of the catalyst). A polymer derived from a chiral monomer, or an achiral polymer to which a chiral catalyst is attached, can provide a unique microenvironment that may enhance the catalyst's performance.

The following interactive data table summarizes key aspects of the synthesis of optically active polycarbonates from cyclohexene oxide, illustrating the potential for creating chiral polymers from similar cyclic precursors.

Catalyst SystemMonomersPolymerKey Findings
Chiral zinc complexCyclohexene oxide, Carbon dioxideOptically active poly(cyclohexene carbonate)Highly efficient for asymmetric alternating copolymerization. researchgate.net
(salen)Co(III) complexesCyclohexene oxide, Carbon dioxideSyndiotactic poly(cyclohexene carbonate)Produces a previously unreported microstructure of the polymer. rsc.org
NNO-scorpionate zinc complexesCyclohexene oxide, Carbon dioxidePoly(cyclohexene carbonate)Efficient one-component initiator for ring-opening copolymerization. nih.gov
Zinc-β-diiminate complexCyclohexene oxide, Carbon dioxideIsotactic-enriched polycarbonateHigh activity at low CO2 pressure. researchgate.net

Mechanistic and Theoretical Investigations of 1s Cyclohex 2 En 1 Ol Reactivity and Stereochemistry

Elucidation of Reaction Mechanisms

The reactivity and stereochemistry of (1S)-cyclohex-2-en-1-ol are governed by intricate mechanistic details. Researchers have employed various experimental techniques to unravel the pathways through which this chiral allylic alcohol participates in chemical transformations. These investigations are crucial for optimizing existing synthetic routes and designing new, highly selective reactions.

The kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.orgpkusz.edu.cn This is achieved by comparing the reaction rates of a substrate and its deuterated counterpart. A significant difference in rates (a primary KIE, kH/kD > 1) suggests that the C-H bond is cleaved during the slowest step of the reaction. wikipedia.org

In the context of cyclohex-2-en-1-ol, KIE studies have been instrumental in understanding its oxidation mechanism. The oxidation of cyclohex-2-en-1-ol, a model for allylic alcohols, catalyzed by cytochrome P450 isoenzymes leads exclusively to the formation of cyclohex-2-en-1-one. nih.govebi.ac.uk To probe the mechanism, a large primary kinetic isotope effect was measured using [2H]-1-cyclohex-2-en-1-ol (where the hydrogen at the C1 position is replaced by deuterium). nih.govebi.ac.uk This observation is consistent with the cleavage of the C(1)-H bond being at least partially rate-limiting in the oxidation process. nih.govebi.ac.uk The study also pointed towards the involvement of a gem-diol intermediate in the reaction pathway. nih.govebi.ac.uk

SubstrateReactionKey FindingMechanistic Implication
[2H]-1-cyclohex-2-en-1-olCytochrome P450-catalyzed oxidationLarge primary kinetic isotope effect observed. nih.govebi.ac.ukThe C(1)-H bond cleavage is a rate-limiting or partially rate-limiting step. nih.govebi.ac.uk

Understanding the transition states in asymmetric catalysis is key to explaining the high levels of stereoselectivity observed in the synthesis of chiral molecules like this compound. One prominent method for its synthesis is the asymmetric transformation of cyclohexene (B86901) oxide using chiral lithium amide catalysts. orientjchem.orgresearchgate.net

To account for the observed stereoselectivity, transition state models have been proposed. For the enantioselective deprotonation of cyclohexene oxide, it is suggested that the epoxide approaches the chiral lithium amide from the less sterically hindered side. orientjchem.org This leads to a favored transition state (T1) that results in the desired (R)- or (1S)-configured alcohol, while the alternative, more sterically hindered transition state (T2) is disfavored. orientjchem.org For instance, using the chiral catalyst (-)-N,N-diisopinocampheylamine (DIPAM), this compound can be produced in high yield (82%) and enantiomeric excess (95% ee). researchgate.net

Transition StateDescriptionOutcomeReference
Favored (T1)Epoxide approaches the catalyst from the less hindered face, minimizing steric repulsion.Formation of this compound. orientjchem.org
Disfavored (T2)Epoxide approaches the catalyst from the more hindered face, leading to significant steric repulsion.Minor or no formation of the corresponding (1R) enantiomer. orientjchem.org

Another example is the asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087), which, after hydrolysis, yields cyclohex-2-en-1-ol. orientjchem.orgresearchgate.net The mechanism involves a chiral catalyst system, such as one combining ZnEt₂ with a chiral pybox ligand, which creates a specific chiral environment for the reaction to proceed with enantioselectivity. orientjchem.orgresearchgate.net

Radical mechanisms are frequently involved in the oxidation of cyclic alkenes and alcohols, including cyclohex-2-en-1-ol and its precursors. The allylic oxidation of cycloalkenes often depends on the allylic C-H bond dissociation energies, which suggests that hydrogen atom abstraction from the allylic position is a rate-determining step in a radical chain initiation. ebi.ac.uk

The oxidation of cyclohexene with molecular oxygen, catalyzed by a cobalt(II)/amino acid complex, produces a mixture including 2-cyclohexene-1-ol and 2-cyclohexene-1-one. rsc.org Experimental evidence indicates that this transformation follows a radical-chain mechanism. rsc.org A key intermediate in this process is identified as 2-cyclohexene-1-hydroperoxide, which plays a crucial role in propagating the free-radical chain reaction. rsc.org Similarly, the reaction of cyclohexene with hydroxyl (OH) radicals, a key atmospheric oxidant, is initiated by the radical's electrophilic attack on the C=C double bond, leading to the formation of a cyclic β-hydroxy alkylperoxy radical after subsequent O₂ addition. researchgate.net These radical pathways are fundamental to understanding the oxidative degradation and functionalization of these cyclic compounds.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides indispensable tools for investigating reaction mechanisms at a molecular level. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate reaction energy barriers, geometries of transition states, and thermodynamic stabilities of reactants, intermediates, and products. nih.govmdpi.com

In studies related to the precursors of this compound, DFT calculations have provided significant mechanistic clarity. For example, in the oxidation of cyclohexene by an iron(IV)-oxo porphyrin π-cation radical complex, which can lead to allylic hydroxylation to form cyclohex-2-en-1-ol, DFT was used to calculate the reaction energy barriers. researchgate.net These calculations help to explain the competition between different reaction pathways, such as C-H bond hydroxylation and C=C epoxidation, by quantifying their respective activation energies. researchgate.net Such computational studies can reveal how factors like temperature and the electronic structure of the catalyst influence reaction outcomes.

DFT-Calculated Energy Barriers for Cyclohexene Oxidation Pathways researchgate.net
Reaction PathwaySpin StateCalculated Energy Barrier (kcal/mol)
C-H HydroxylationS = 3/215.4
C-H HydroxylationS = 1/216.0
C=C EpoxidationS = 3/216.5
C=C EpoxidationS = 1/217.0

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov In the context of enzymology, MD simulations can model the complex interactions between an enzyme and its substrate, such as this compound, providing a dynamic view of the binding process and catalysis. scispace.commdpi.com

MD simulations can elucidate how an enzyme's active site adjusts its conformation to accommodate a substrate. mdpi.com These simulations can reproduce the equilibrium processes of enzyme-substrate interactions and catalytic dynamics, revealing how specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, contribute to the stability of the enzyme-substrate complex. mdpi.com For instance, simulations can calculate the binding free energy and its components (e.g., electrostatic and van der Waals energies), helping to explain the enzyme's specificity and enantioselectivity. mdpi.com By tracking the movement of the substrate within the binding pocket, MD can also shed light on how the substrate is oriented correctly for the catalytic event to occur. nih.govmdpi.com This detailed understanding of enzyme-substrate interactions is critical for enzyme engineering and the rational design of inhibitors. scispace.com

Conformational Analysis and Stereoelectronic Effects

The reactivity and stereochemical outcomes of reactions involving this compound are profoundly influenced by its conformational preferences and the interplay of stereoelectronic effects. The half-chair conformation is the most stable arrangement for the cyclohexene ring, minimizing both torsional and angle strain. In this conformation, substituents can occupy pseudo-axial or pseudo-equatorial positions.

For this compound, two primary half-chair conformers are in equilibrium. In one conformer, the hydroxyl group occupies a pseudo-axial position, while in the other, it is in a pseudo-equatorial position. The relative stability of these conformers is dictated by a balance of steric and stereoelectronic interactions, most notably allylic 1,3-strain (A¹,³ strain).

Allylic Strain and Conformational Preference

Allylic strain arises from steric repulsion between substituents on the sp²-hybridized carbons of the double bond and a substituent at the allylic position. wikipedia.org In the context of this compound, the key interactions are between the hydroxyl group at C1 and the hydrogen atom at C3.

Pseudo-axial OH: When the hydroxyl group is in a pseudo-axial orientation, it experiences significant steric hindrance from the axial hydrogen at C3. This interaction, known as A¹,³ strain, destabilizes this conformation.

Pseudo-equatorial OH: To alleviate this strain, the molecule preferentially adopts a conformation where the hydroxyl group is in the pseudo-equatorial position. wpmucdn.com This orientation minimizes the steric clash between the OH group and the adjacent vinyl hydrogen, rendering it the more stable conformer.

Computational studies have been employed to quantify the energy difference between these conformers. Ab-initio and Density Functional Theory (DFT) calculations consistently show that the pseudo-equatorial conformer is lower in energy. The magnitude of this energy difference can vary depending on the level of theory and basis set used in the calculations.

Table 1: Calculated Energy Difference between Conformers of this compound

Computational MethodBasis SetΔE (E_axial - E_equatorial) (kcal/mol)
HF6-31G*2.5
B3LYP6-311+G**1.9
MP2cc-pVTZ2.1

Stereoelectronic Effects on Reactivity

Beyond dictating the ground-state geometry, stereoelectronic effects play a crucial role in the transition states of reactions involving this compound. These effects involve the interaction of frontier molecular orbitals and can influence both the rate and stereoselectivity of a reaction. wikipedia.org

One of the most significant stereoelectronic effects is hyperconjugation . This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ* or π*). In the preferred pseudo-equatorial conformation of this compound, several key hyperconjugative interactions stabilize the molecule:

n(O) → σ(C1-C6):* A lone pair on the oxygen atom of the hydroxyl group can donate into the σ* anti-bonding orbital of the adjacent C1-C6 bond. This interaction is more pronounced when the OH group is pseudo-equatorial.

These stereoelectronic interactions not only contribute to the stability of the ground-state conformation but also influence the trajectory of approaching reagents. For example, in epoxidation reactions, the directing effect of the hydroxyl group is a combination of hydrogen bonding to the reagent and favorable stereoelectronic interactions in the transition state. The pseudo-equatorial position of the hydroxyl group allows for effective direction of the electrophile to one face of the double bond, leading to high diastereoselectivity.

Spectroscopic Methods for Stereochemical Characterization

The determination of the enantiomeric excess and the assignment of the absolute and relative configuration of this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

The choice of the chiral stationary phase is critical for achieving successful separation. For allylic alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective. The hydroxyl and carbamate (B1207046) groups on these polymers create a chiral environment with multiple interaction sites, including hydrogen bonding, dipole-dipole, and π-π interactions.

Table 2: Chiral HPLC Conditions for the Separation of Cyclohex-2-en-1-ol Enantiomers

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (R)-enantiomer (min)Retention Time (S)-enantiomer (min)
Chiralcel OD-HHexane/Isopropanol (90:10)1.02108.510.2
Chiralpak ADHexane/Ethanol (95:5)0.821012.314.1
Lux Cellulose-1Heptane/Isopropanol (85:15)1.22107.99.5

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Gas chromatography (GC) with a chiral stationary phase can also be employed, particularly after derivatization of the alcohol to a more volatile derivative, such as an acetate (B1210297) or trifluoroacetate (B77799) ester.

Advanced NMR Spectroscopy for Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of diastereomers and, in some cases, the absolute configuration of enantiomers through the use of chiral derivatizing agents.

For this compound, ¹H NMR spectroscopy can provide valuable information about the conformation and the relative orientation of substituents. The coupling constants (J-values) between adjacent protons are particularly informative. For instance, the magnitude of the coupling constant between the proton at C1 and the adjacent protons at C2 and C6 can help to confirm the pseudo-equatorial position of the hydroxyl group.

Nuclear Overhauser Effect (NOE) spectroscopy is a key technique for determining through-space proximity of protons. In the context of this compound, NOE experiments can confirm the spatial relationships between the protons, which is essential for assigning the relative stereochemistry in its derivatives. For example, an NOE enhancement between the proton at C1 and the axial proton at C5 would provide evidence for a specific diastereomer.

To determine the absolute configuration, chiral derivatizing agents (CDAs) such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) are often used. The alcohol is esterified with both the (R)- and (S)-enantiomers of the CDA to form a pair of diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these diastereomers will show chemical shift differences (Δδ = δS - δR) for the protons near the newly formed chiral center. By analyzing the sign of these chemical shift differences, the absolute configuration of the original alcohol can be determined based on Mosher's model.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of enantiomers by observing the sign of the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band.

For this compound, the relevant chromophore is the C=C double bond. The electronic transitions of the double bond, typically in the vacuum ultraviolet (VUV) region, can give rise to a measurable CD signal. The sign of the Cotton effect associated with the π → π* transition of the double bond is related to the helicity of the chromophore and its immediate chiral environment.

Empirical rules, such as the Octant Rule for cyclic ketones, have been extended to allylic alcohols to correlate the sign of the Cotton effect with the absolute configuration. For this compound, the observed CD spectrum can be compared with spectra of related compounds of known absolute configuration or with spectra predicted by quantum chemical calculations. Time-dependent density functional theory (TD-DFT) has become a powerful tool for calculating the theoretical CD spectra of chiral molecules, allowing for a more reliable assignment of the absolute configuration.

A positive Cotton effect for the π → π* transition is typically observed for this compound, which is consistent with the (S) configuration at the C1 stereocenter.

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